molecular formula C17H29NO4 B2905608 N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 573950-90-0

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B2905608
M. Wt: 311.422
InChI Key: JVOOYPUZPHNMON-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, commonly known as BOC-L-proline methyl ester, is a chemical compound that has been widely used in scientific research. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves the reaction of 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid with N,N-bis(2-methoxyethyl)amine in the presence of a coupling agent.

Starting Materials
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid, N,N-bis(2-methoxyethyl)amine, Coupling agent (e.g. EDC, DCC)

Reaction
To a solution of 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid (1 equiv) in a suitable solvent (e.g. dichloromethane, DMF), add the coupling agent (1.2 equiv) and N,N-bis(2-methoxyethyl)amine (2 equiv)., Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC)., Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexanes/ethyl acetate)., Obtain the desired product as a white solid and characterize it by various spectroscopic techniques (e.g. NMR, IR, MS).

Mechanism Of Action

The mechanism of action of BOC-L-proline methyl ester is not fully understood. However, it is believed to act as a nucleophile in various reactions, particularly in peptide synthesis. It can also act as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of the reaction.

Biochemical And Physiological Effects

BOC-L-proline methyl ester has no known biochemical or physiological effects on humans. It is not used as a drug or medication, and there is no information available on its toxicity or side effects.

Advantages And Limitations For Lab Experiments

One advantage of using BOC-L-proline methyl ester in lab experiments is its high purity and stability. It is also readily available from commercial suppliers. However, one limitation is its high cost, which may make it less accessible for some researchers.

Future Directions

There are several future directions for research involving BOC-L-proline methyl ester. One area of interest is the development of new synthetic methods using BOC-L-proline methyl ester as a building block. Another area of interest is the use of BOC-L-proline methyl ester as a chiral auxiliary in new asymmetric synthesis reactions. Additionally, there is potential for the development of new applications for BOC-L-proline methyl ester in the fields of drug discovery and materials science.
Conclusion:
BOC-L-proline methyl ester is a widely used chemical compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While there is still much to be learned about this compound, it is clear that it will continue to be an important tool for researchers in the years to come.

Scientific Research Applications

BOC-L-proline methyl ester has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a building block for the synthesis of various compounds, such as peptides and amino acids. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-15(2)16(3)6-7-17(15,12-13(16)19)14(20)18(8-10-21-4)9-11-22-5/h6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOOYPUZPHNMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N(CCOC)CCOC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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